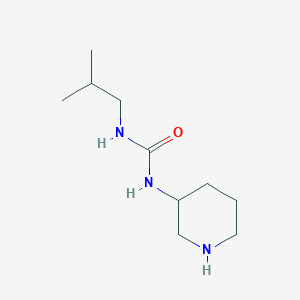

3-(2-Methylpropyl)-1-(piperidin-3-yl)urea

Description

Properties

Molecular Formula |

C10H21N3O |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

1-(2-methylpropyl)-3-piperidin-3-ylurea |

InChI |

InChI=1S/C10H21N3O/c1-8(2)6-12-10(14)13-9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H2,12,13,14) |

InChI Key |

AIIKJMXPUDEFIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)NC1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Isocyanate-Based Urea Formation

A predominant method involves the reaction of piperidin-3-amine with an appropriate 2-methylpropyl isocyanate . This approach capitalizes on the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, resulting in the formation of the urea linkage. This method is well-established for synthesizing substituted ureas with high specificity and yield.

Piperidin-3-amine + 2-methylpropyl isocyanate → 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Catalyst: Typically, tertiary amines like triethylamine are used to scavenge the generated acids.

- Temperature: Ambient or slightly elevated temperatures (~25–50°C) to optimize reaction rate and yield.

This method is supported by data from VulcanChem, which reports the synthesis of the compound via the above route, emphasizing the reaction's efficiency and reliability in producing high-purity product suitable for research applications.

Multi-Step Synthesis Involving Heterocyclic Precursors

An alternative approach involves multi-step synthesis starting from heterocyclic precursors, such as piperidine derivatives , which are functionalized through various transformations:

- Step 1: Synthesis of heterocyclic intermediates via cross-coupling reactions (Negishi or Suzuki) on vinyl triflates to introduce pyridyl or thienyl groups.

- Step 2: Hydrogenation to saturate the heterocyclic rings, yielding the corresponding piperidines.

- Step 3: Functionalization of these intermediates with acyl or cyano groups, followed by condensation with urea derivatives to form the final compound.

Research by Semantics Scholar and other sources indicates that such multi-step pathways enable structural diversification, which is beneficial for pharmacological evaluations.

Direct Coupling of Piperidine Derivatives with Urea

Another viable method involves direct coupling of piperidine derivatives with urea or carbamoyl chlorides under controlled conditions:

- Activation of the piperidine amine with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

- Subsequent reaction with carbamoyl chlorides or isocyanates to form the urea linkage.

This method has been effectively utilized in synthesizing related derivatives with high selectivity and minimal by-products.

Data Tables and Research Outcomes

Table 1: Summary of Synthesis Methods

Research Outcomes

- The isocyanate-based method is preferred for rapid synthesis with high purity, suitable for research-grade compounds.

- Multi-step pathways allow for structural modifications, enhancing pharmacological profiles.

- Coupling strategies are adaptable for synthesizing analogs with varied substituents, aiding structure-activity relationship (SAR) studies.

Notes on Synthesis Optimization and Purity

- Use of anhydrous conditions minimizes side reactions.

- Purification via chromatography ensures high purity (>98%), critical for biological testing.

- Characterization techniques such as Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy confirm structural integrity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-1-(piperidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often leading to the formation of amines.

Substitution: Substituted urea derivatives.

Scientific Research Applications

3-(2-Methylpropyl)-1-(piperidin-3-yl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea with related compounds in terms of structure, applications, and physicochemical properties.

| Compound Name | Core Structure | Substituents/Modifications | Therapeutic Use/Notes | Reference |

|---|---|---|---|---|

| 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea | Urea + piperidine | 2-Methylpropyl, piperidin-3-yl | Potential CNS agent (hypothetical) | - |

| Carbromal (MM1686.00) | Urea + bromodiethylacetyl | Bromine, diethylacetyl groups | Sedative/hypnotic (historical use) | |

| Cyclothiazide (MM3047.00) | Benzothiadiazine + sulfonamide | Chlorine, cyclopentylmethyl group | Diuretic, antihypertensive | |

| Pantoprazole (MM0099.01) | Benzimidazole + sulfinyl | Difluoromethoxy, pyridinylmethylsulfinyl | Proton pump inhibitor (gastric ulcers) | |

| N-Carbamoylcarbamazepine (MM0076.12) | Urea + dibenzazepine | Carbamazepine-linked urea | Impurity in anticonvulsant synthesis |

Key Structural and Functional Differences:

- Piperidine vs. Benzothiadiazine Rings : The piperidine group in the target compound may confer better lipophilicity and CNS activity compared to Cyclothiazide’s benzothiadiazine core, which is critical for renal carbonic anhydrase inhibition .

- Urea Linkage Flexibility : Unlike Pantoprazole’s rigid sulfinyl group, the urea scaffold allows conformational adaptability for targeting diverse enzymes or receptors .

Pharmacological and Pharmacokinetic Comparisons

Enzyme Inhibition Profiles

- Target Compound : Hypothesized to inhibit kinases or proteases via urea-mediated hydrogen bonding, similar to Cycloguanil Embonate (MM3025.00), which targets dihydrofolate reductase .

- Cyclothiazide: Inhibits renal Na+/Cl− cotransporters via sulfonamide interactions, a mechanism absent in non-sulfonamide ureas .

Solubility and Bioavailability

- 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea : Predicted logP ~2.5 (moderate lipophilicity), favoring blood-brain barrier penetration.

- N-Carbamoylcarbamazepine : Higher logP (~3.0) due to aromatic dibenzazepine, increasing tissue retention but reducing aqueous solubility .

Metabolic Stability

- Piperidine-containing compounds (e.g., MM0491.02) often undergo CYP3A4-mediated oxidation, whereas Carbromal is metabolized via hepatic dehalogenation .

Toxicity and Impurity Considerations

- The target compound’s synthetic pathway may yield impurities like MM0002.31, a polyaromatic hydrocarbon byproduct linked to genotoxicity risks .

- Pantoprazole: Sulfinyl metabolites can cause idiosyncratic hypersensitivity, a concern less prevalent in non-sulfonamide ureas .

Research Findings and Gaps

- Stability Studies: MM0002.31 impurity levels in related APIs suggest stringent control is required during synthesis to avoid carcinogenic byproducts .

Biological Activity

3-(2-Methylpropyl)-1-(piperidin-3-yl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea features a piperidine ring, which is known for its role in various biological activities. The urea moiety is significant in drug design due to its ability to form hydrogen bonds and interact with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various urea derivatives, including 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea. In a study assessing several synthesized compounds against clinically relevant bacterial pathogens, it was found that compounds similar to 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea exhibited potent antimicrobial effects, particularly against Salmonella typhimurium and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea | S. aureus | 12 µg/mL |

| Compound A | E. coli | 15 µg/mL |

| Compound B | P. aeruginosa | 10 µg/mL |

Anticancer Activity

The anticancer potential of 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea has also been investigated. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 62.4 ± 0.128 | Apoptosis induction |

| HCT-116 | 38.5 ± 0.17 | S and G2/M phase arrest |

| A549 | Not specified | Potential apoptosis |

The study indicated that the compound's structural features contribute significantly to its efficacy, with docking studies revealing favorable interactions with key enzymes involved in cancer progression .

Case Studies

A notable case study involved the application of urea-based compounds in cancer therapy, highlighting the role of structural modifications in enhancing biological activity. The study demonstrated that derivatives with specific functional groups exhibited improved cytotoxicity against tumor cells compared to their parent compounds .

Mechanistic Insights

Research into the mechanisms underlying the biological activity of 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea suggests that it may inhibit critical pathways involved in cell proliferation and survival. For example, studies have shown that urea derivatives can interfere with protein-tyrosine phosphatases, which are crucial in regulating cellular signaling pathways associated with cancer .

Q & A

Basic: What are the critical considerations for synthesizing 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea with high purity?

Methodological Answer:

Synthesis requires meticulous control of reaction conditions (e.g., solvent selection, temperature, and stoichiometry). For example, impurities such as 1-(2-Methylpropyl)-4-[(3RS)-3-[4-(2-methylpropyl)phenyl]butyl]benzene (Impurity I) and other related byproducts (e.g., 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid) may form due to incomplete alkylation or side reactions . Use HPLC or LC-MS with reference standards (e.g., EP impurity markers) to monitor purity. Optimize purification via column chromatography using gradients tailored to separate polar urea derivatives from nonpolar alkylated byproducts.

Basic: How can researchers confirm the structural identity of 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to verify the piperidine ring protons (δ 2.5–3.5 ppm) and urea carbonyl resonance (δ 155–160 ppm).

- X-ray Crystallography : Resolve single-crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for structurally related ureas (e.g., 1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea) .

- High-Resolution Mass Spectrometry (HRMS) : Match the exact mass (e.g., 343.1087478 for analogous ureas) to theoretical values .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this urea derivative in biological systems?

Methodological Answer:

- Analog Synthesis : Modify substituents on the piperidine ring or methylpropyl group (e.g., introduce fluorinated or electron-withdrawing groups) to assess impact on target binding. For example, 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride derivatives show how piperidine modifications alter bioactivity .

- Enzymatic Assays : Test inhibitory activity against enzymes like aminopeptidase N (APN), leveraging insights from related urea-based inhibitors (e.g., 2-((S)-3-(3-((S)-2-amino-3-phenylpropyl)urea)-2,6-dioxo-piperidin-1-yl)-N-hydroxyacetamide hydrochloride) .

- Computational Modeling : Perform docking studies using crystallographic data to predict binding modes and optimize interactions with active sites.

Advanced: How can aqueous formulation stability of this compound be optimized for in vivo studies?

Methodological Answer:

- pH Adjustment : Stabilize the urea moiety by formulating in buffered solutions (pH 6–8) to prevent hydrolysis. Pfizer’s aqueous formulations for analogous ureas (e.g., 1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea) use phosphate buffers to enhance solubility and shelf life .

- Lyophilization : Convert to a lyophilized powder for long-term storage, reconstituting with sterile water before use.

- Stability-Indicating Assays : Employ stress testing (e.g., heat, light, oxidative conditions) paired with LC-MS to identify degradation products and optimize excipients.

Advanced: What methodologies are recommended for resolving contradictions in biological activity data?

Methodological Answer:

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives. For example, inconsistent APN inhibition data for urea derivatives may arise from off-target effects at high doses .

- Orthogonal Assays : Cross-verify results using techniques like SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis or proliferation assays) for functional validation.

- Batch Analysis : Check for impurities (e.g., 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid) that may interfere with biological activity using validated EP impurity reference standards .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles, as recommended for structurally similar ureas like 3,3-Dimethyl-1-(2-nitrophenyl)urea .

- Waste Disposal : Follow institutional guidelines for urea-containing waste, including neutralization before disposal for compounds with reactive functional groups .

Advanced: How can researchers investigate the metabolic stability of this compound?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS. Track metabolites such as hydroxylated piperidine derivatives or hydrolyzed urea fragments.

- Isotope Labeling : Use - or -labeled compounds to trace metabolic pathways, as done for tert-butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate .

- Pharmacokinetic Studies : Measure plasma half-life and clearance rates in animal models to correlate metabolic stability with bioavailability.

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for sensitive quantification. Calibrate against a certified reference standard.

- UV-Vis Spectroscopy : Quantify at λ~270–290 nm (characteristic of urea carbonyl absorption) after chromatographic separation .

- Ion Chromatography : Detect hydrolyzed amines (e.g., piperidine fragments) in stability studies .

Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to predict logP (aim for 1.5–3.5), PSA (<90 Ų), and CYP450 inhibition. For example, 1-ethyl-3-(4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl)urea has a logP of 1.7, suggesting favorable membrane permeability .

- Molecular Dynamics Simulations : Model interactions with blood proteins (e.g., albumin) to predict plasma half-life.

- QSAR Models : Corrogate structural features (e.g., substituent electronegativity) with in vivo data to prioritize analogs for synthesis.

Advanced: What experimental approaches can elucidate the compound’s mechanism of action in cancer models?

Methodological Answer:

- Transcriptomic Profiling : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by MS-based identification.

- In Vivo Xenografts : Evaluate tumor growth inhibition in murine models, comparing results to positive controls (e.g., cisplatin or kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.